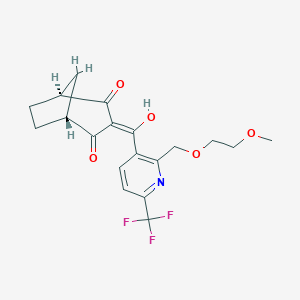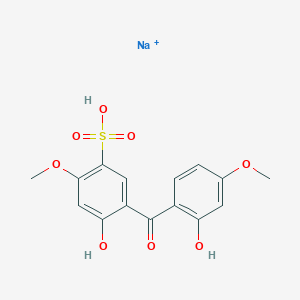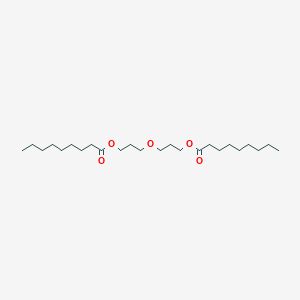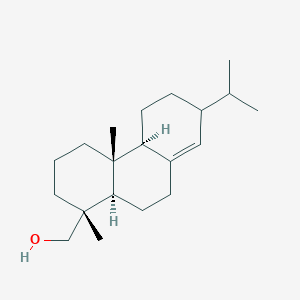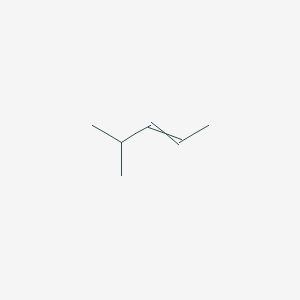
4-Méthyl-2-pentène
Vue d'ensemble
Description
4-Methyl-2-pentene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C₆H₁₂, and it is also known by other names such as 1,1-Dimethyl-2-butene and 2-Methyl-3-pentene . This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
4-Methyl-2-pentene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research into its derivatives explores potential pharmaceutical applications.
Industry: It is used in the production of polymers and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
4-Methyl-2-pentene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes like 4-Methyl-2-pentene are typically other molecules that can react with the carbon-carbon double bond. These could include various types of reagents in chemical reactions.
Mode of Action
The mode of action of 4-Methyl-2-pentene, like other alkenes, involves reactions at the carbon-carbon double bond. For example, in the presence of a suitable catalyst, alkenes can undergo addition reactions, where other atoms or molecules add across the double bond . Another possible reaction is the hydroboration-oxidation, where borane (BH3) or a substituted borane adds to the carbon-carbon double bond .
Result of Action
The result of 4-Methyl-2-pentene’s action would depend on the specific reaction it is involved in. In an addition reaction, for example, the result would be the formation of a new molecule with added groups . In a hydroboration-oxidation reaction, the result would be the conversion of the alkene to an alcohol .
Action Environment
The action, efficacy, and stability of 4-Methyl-2-pentene can be influenced by various environmental factors. For example, the presence of a catalyst can speed up reactions involving 4-Methyl-2-pentene . Temperature and pressure can also affect the rate and direction of reactions .
Disclaimer: This information is provided for educational purposes only. 4-Methyl-2-pentene is a chemical compound that should be handled with appropriate safety precautions. Always consult with a qualified professional or refer to a Material Safety Data Sheet for safety, handling, and disposal information .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-2-pentene can be synthesized through the dehydration of 4-methyl-2-pentanol. This process typically involves the use of a strong acid such as sulfuric acid or phosphoric acid as a catalyst. The reaction proceeds via an elimination mechanism, where the alcohol group is protonated, leading to the formation of a carbocation intermediate, which then loses a water molecule to form the alkene .
Industrial Production Methods: In industrial settings, 4-Methyl-2-pentene is produced through similar dehydration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous removal of the product during the reaction helps drive the equilibrium towards the formation of the desired alkene .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-2-pentene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of 4-Methyl-2-pentene in the presence of a catalyst like palladium on carbon results in the formation of 4-methylpentane.
Substitution: Electrophilic addition reactions with halogens (e.g., bromine or chlorine) lead to the formation of vicinal dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 4-Methylpentane.
Substitution: Vicinal dihalides.
Comparaison Avec Des Composés Similaires
- 2-Methyl-2-pentene
- 3-Methyl-1-butene
- 1-Hexene
Comparison: 4-Methyl-2-pentene is unique due to the position of its methyl group and double bond, which influences its reactivity and the types of products formed in chemical reactions. Compared to 2-Methyl-2-pentene, which has the double bond at a different position, 4-Methyl-2-pentene exhibits different regioselectivity in addition reactions .
Propriétés
IUPAC Name |
4-methylpent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQJENWWYGFSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074302 | |
| Record name | 4-Methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methylpent-2-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
207.0 [mmHg] | |
| Record name | 4-Methylpent-2-ene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11500 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4461-48-7 | |
| Record name | 4-Methyl-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4461-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpent-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


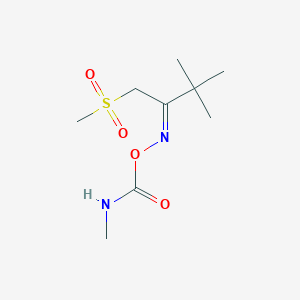
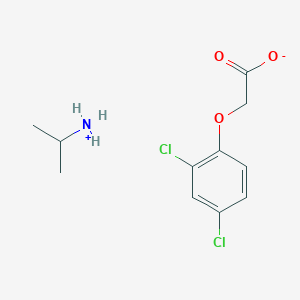
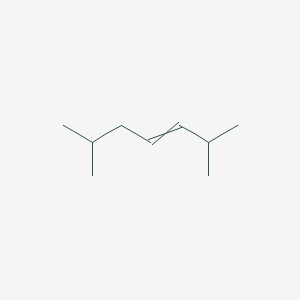

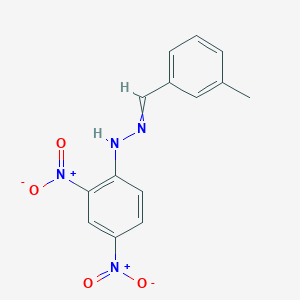
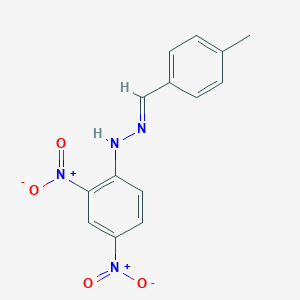
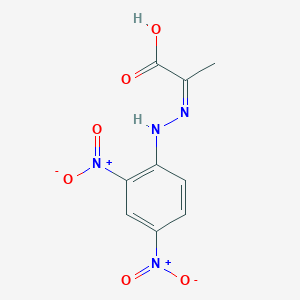
![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)
